molecular formula C6H11NO3 B12531206 5-Amino-2,6-anhydro-3,4,5-trideoxy-L-threo-hexonic acid CAS No. 749175-42-6

5-Amino-2,6-anhydro-3,4,5-trideoxy-L-threo-hexonic acid

Cat. No.: B12531206
CAS No.: 749175-42-6
M. Wt: 145.16 g/mol
InChI Key: IPZFSKQTSOMKSJ-RFZPGFLSSA-N
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Description

5-Amino-2,6-anhydro-3,4,5-trideoxy-L-threo-hexonic acid is a unique organic compound with significant potential in various scientific fields. This compound is characterized by its amino group and anhydro structure, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,6-anhydro-3,4,5-trideoxy-L-threo-hexonic acid typically involves multiple steps, starting from readily available precursors. One common method involves the use of oxazoline intermediates to introduce the key nitrogen functionality at specific positions . The reaction conditions often include the use of solvents like dichloromethane and acetonitrile, with catalysts such as ruthenium trichloride .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include steps like crystallization and purification to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,6-anhydro-3,4,5-trideoxy-L-threo-hexonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium periodate in the presence of ruthenium trichloride.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

5-Amino-2,6-anhydro-3,4,5-trideoxy-L-threo-hexonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2,6-anhydro-3,4,5-trideoxy-L-threo-hexonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. This compound may also participate in metabolic pathways, altering the synthesis and degradation of other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2,6-anhydro-3,4,5-trideoxy-L-threo-hexonic acid is unique due to its specific anhydro structure and the presence of an amino group, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it valuable for specific applications in research and industry.

Properties

CAS No.

749175-42-6

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(2R,5R)-5-aminooxane-2-carboxylic acid

InChI

InChI=1S/C6H11NO3/c7-4-1-2-5(6(8)9)10-3-4/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m1/s1

InChI Key

IPZFSKQTSOMKSJ-RFZPGFLSSA-N

Isomeric SMILES

C1C[C@@H](OC[C@@H]1N)C(=O)O

Canonical SMILES

C1CC(OCC1N)C(=O)O

Origin of Product

United States

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